molecular formula C8H7BrN2O3S B6307218 6-Bromo-2-methyl-2H-indazole-3-sulfonic acid CAS No. 2044705-24-8

6-Bromo-2-methyl-2H-indazole-3-sulfonic acid

Cat. No.: B6307218
CAS No.: 2044705-24-8
M. Wt: 291.12 g/mol
InChI Key: AJZJOJBAKCBNEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methyl-2H-indazole-3-sulfonic acid is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a sulfonic acid group at the 3rd position of the indazole ring. The unique structure of this compound makes it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methyl-2H-indazole-3-sulfonic acid typically involves the following steps:

    Methylation: The methyl group at the 2nd position can be introduced via alkylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Sulfonation: The sulfonic acid group at the 3rd position can be introduced through sulfonation using sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-2H-indazole-3-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acid derivatives.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

6-Bromo-2-methyl-2H-indazole-3-sulfonic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2-methyl-2H-indazole-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds with biological molecules, while the bromine atom and methyl group can influence the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-methylindazole: Lacks the sulfonic acid group, which may result in different chemical and biological properties.

    2-Methyl-2H-indazole-3-sulfonic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.

    6-Bromo-2H-indazole-3-sulfonic acid: Lacks the methyl group, which may influence its lipophilicity and binding interactions.

Uniqueness

6-Bromo-2-methyl-2H-indazole-3-sulfonic acid is unique due to the presence of all three functional groups (bromine, methyl, and sulfonic acid) on the indazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-bromo-2-methylindazole-3-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O3S/c1-11-8(15(12,13)14)6-3-2-5(9)4-7(6)10-11/h2-4H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZJOJBAKCBNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)Br)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.